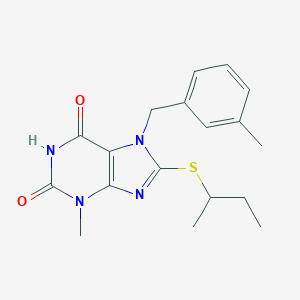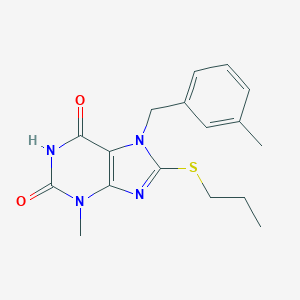
1-{4-nitrophenyl}-3-(3-methylbenzyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-nitrophenyl}-3-(3-methylbenzyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-nitrophenyl}-3-(3-methylbenzyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method is the condensation of 3-methylbenzylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with succinic anhydride under acidic conditions to yield the final product. The reaction conditions often include solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
1-{4-nitrophenyl}-3-(3-methylbenzyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen peroxide, acetic acid.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, 1-{4-nitrophenyl}-3-(3-methylbenzyl)pyrrolidine-2,5-dione is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel materials with unique properties.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. They may be evaluated for their efficacy as drugs or drug candidates in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique chemical properties make it valuable for various industrial applications.
作用機序
The mechanism of action of 1-{4-nitrophenyl}-3-(3-methylbenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The nitro group can participate in redox reactions, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
- 3-(3-Methyl-benzyl)-1-phenyl-pyrrolidine-2,5-dione
- 3-(3-Methyl-benzyl)-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione
- 3-(3-Methyl-benzyl)-1-(4-chloro-phenyl)-pyrrolidine-2,5-dione
Uniqueness
Compared to similar compounds, 1-{4-nitrophenyl}-3-(3-methylbenzyl)pyrrolidine-2,5-dione is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties
特性
分子式 |
C18H16N2O4 |
|---|---|
分子量 |
324.3g/mol |
IUPAC名 |
3-[(3-methylphenyl)methyl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H16N2O4/c1-12-3-2-4-13(9-12)10-14-11-17(21)19(18(14)22)15-5-7-16(8-6-15)20(23)24/h2-9,14H,10-11H2,1H3 |
InChIキー |
MAOSYJABPKCGCG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
溶解性 |
21 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-[(4-chlorobenzyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406943.png)

![8-[(2-chlorobenzyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406946.png)

![7-hexyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406951.png)




![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406958.png)
![N-(2-methylbenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide](/img/structure/B406960.png)
